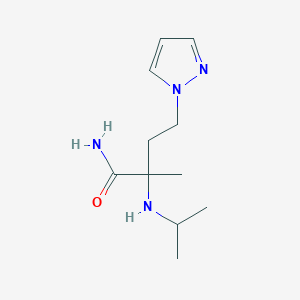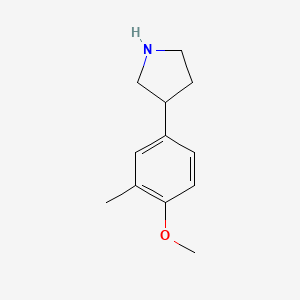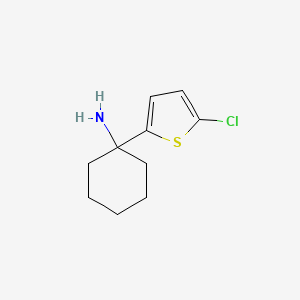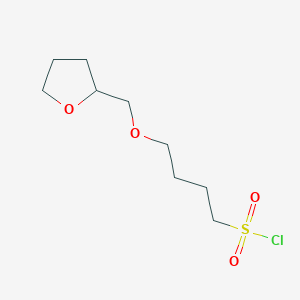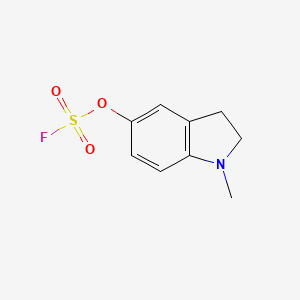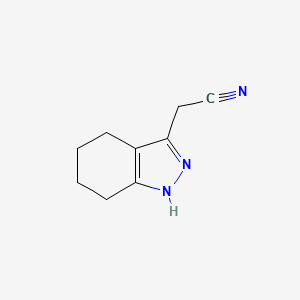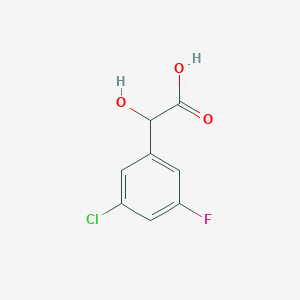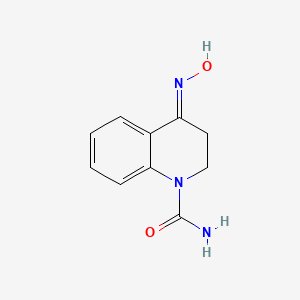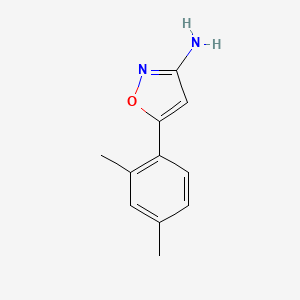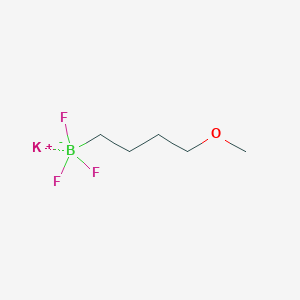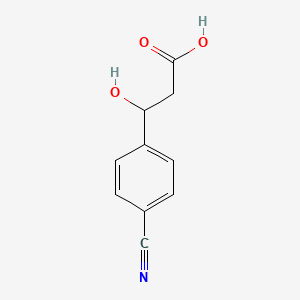
3-(4-Cyanophenyl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyanophenyl)-3-hydroxypropanoic acid is an organic compound with the molecular formula C10H9NO3 It is characterized by the presence of a cyanophenyl group attached to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyanophenyl)-3-hydroxypropanoic acid typically involves the reaction of 4-cyanobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Cyanophenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 3-(4-Cyanophenyl)-3-oxopropanoic acid.
Reduction: 3-(4-Aminophenyl)-3-hydroxypropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Cyanophenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Cyanophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 3-(4-Cyanophenyl)propanoic acid
- 3-(4-Hydroxyphenyl)-3-hydroxypropanoic acid
- 3-(4-Methoxyphenyl)-3-hydroxypropanoic acid
Comparison: 3-(4-Cyanophenyl)-3-hydroxypropanoic acid is unique due to the presence of both a cyanophenyl group and a hydroxypropanoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For example, the cyanophenyl group can participate in unique substitution reactions, while the hydroxypropanoic acid moiety can undergo oxidation and reduction reactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-(4-cyanophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H9NO3/c11-6-7-1-3-8(4-2-7)9(12)5-10(13)14/h1-4,9,12H,5H2,(H,13,14) |
InChI Key |
HMKRAAMHHKRJLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


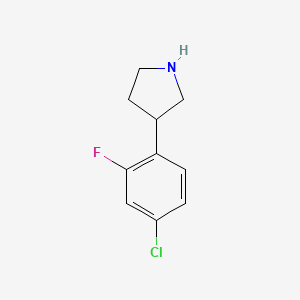
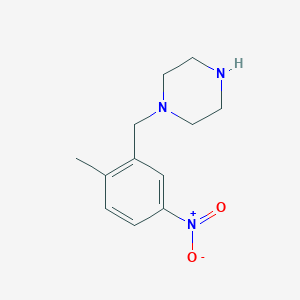
![6-Chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13528856.png)
